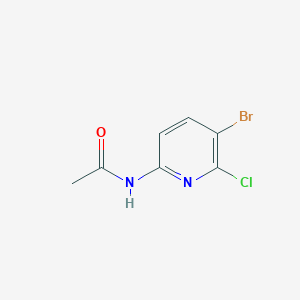
N-(5-bromo-6-chloropyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-chloropyridin-2-yl)acetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-6-chloropyridin-2-yl)acetamide typically involves the acylation of 5-bromo-6-chloropyridin-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(5-bromo-6-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: N-(5-bromo-6-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(5-bromo-6-chloropyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also influence various biochemical pathways, leading to its observed effects.
相似化合物的比较
- N-(6-chloropyridin-2-yl)acetamide
- N-(5-bromo-2-pyridinyl)acetamide
- N-(5-chloropyridin-2-yl)acetamide
Comparison: N-(5-bromo-6-chloropyridin-2-yl)acetamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The specific positioning of the halogen atoms also plays a crucial role in determining its properties and applications.
属性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC 名称 |
N-(5-bromo-6-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,1H3,(H,10,11,12) |
InChI 键 |
LNYFKIMKJCFZGW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















